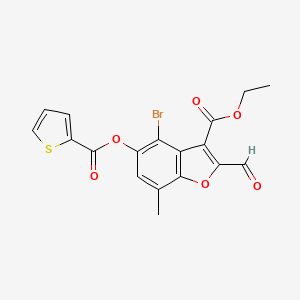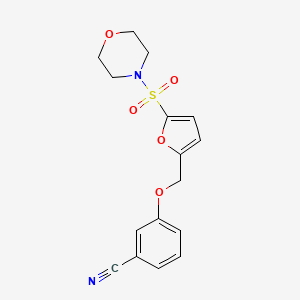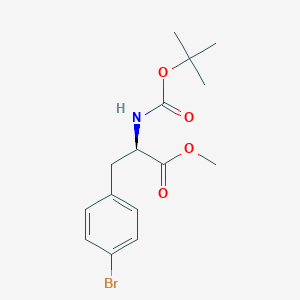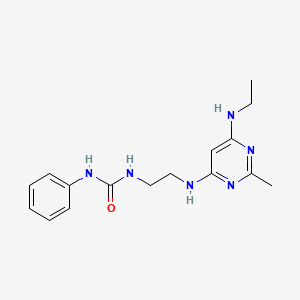![molecular formula C25H21N3O4S2 B2799769 N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide CAS No. 864939-32-2](/img/structure/B2799769.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Scientific Research Applications
Synthesis and Characterisation in Medicinal Chemistry
- Chromone and thiazole derivatives, such as N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide, have been synthesized and characterized for their potential as adenosine receptor ligands. These compounds have interesting biological activities and are important in pharmacology (Cagide et al., 2015).
Antitumor Activities
- Certain chromenone derivatives bearing a benzothiazole moiety have shown significant in vitro antitumor activities against various cancer cell lines, indicating the potential therapeutic applications of these compounds (El-Helw et al., 2019).
Applications in Antimicrobial Coatings
- Coumarin-thiazole derivatives have been studied for their antimicrobial activity and potential application in antimicrobial polyurethane coatings. These compounds, when incorporated into polymers, exhibit significant antimicrobial effects, demonstrating their utility in material science and coating technologies (El‐Wahab et al., 2014).
Chemosensors for Anions
- Some coumarin benzothiazole derivatives have been synthesized and investigated for their properties as chemosensors for cyanide anions. This research highlights the utility of these compounds in analytical chemistry and environmental monitoring (Wang et al., 2015).
properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O4S2/c1-2-28(18-8-4-3-5-9-18)34(30,31)19-14-12-17(13-15-19)24(29)27-25-26-23-20-10-6-7-11-21(20)32-16-22(23)33-25/h3-15H,2,16H2,1H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APAVIUFCGQIHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(N-ethyl-N-phenylsulfamoyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-(3-chlorophenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2799688.png)



![(E)-(4-cinnamylpiperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2799698.png)
![1-[Benzotriazol-1-yl(phenyl)methyl]naphthalen-2-ol](/img/structure/B2799699.png)




![2-bromo-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B2799704.png)


